Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
CAS No.: 60558-08-9
Cat. No.: VC18432300
Molecular Formula: C19H31ClN2O3
Molecular Weight: 370.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60558-08-9 |
|---|---|
| Molecular Formula | C19H31ClN2O3 |
| Molecular Weight | 370.9 g/mol |
| IUPAC Name | 2-(azepan-1-ium-1-yl)ethyl N-(2-butoxyphenyl)carbamate;chloride |
| Standard InChI | InChI=1S/C19H30N2O3.ClH/c1-2-3-15-23-18-11-7-6-10-17(18)20-19(22)24-16-14-21-12-8-4-5-9-13-21;/h6-7,10-11H,2-5,8-9,12-16H2,1H3,(H,20,22);1H |
| Standard InChI Key | SADLGCSRZLKCDH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure comprises three primary components:
-
A carbanilic acid backbone (phenyl carbamate), which provides a planar aromatic system for potential π-π interactions.
-
An o-butoxy substituent (-OC₄H₉) at the ortho position of the phenyl ring, enhancing lipophilicity and influencing steric interactions.
-
A 2-(hexahydro-1H-azepin-1-yl)ethyl ester group, introducing a seven-membered saturated nitrogen heterocycle (azepane) linked via an ethyl spacer. The hydrochloride salt form improves aqueous solubility by introducing a counterion (Cl⁻) .
The canonical SMILES representation (CCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-]) and InChIKey (SADLGCSRZLKCDH-UHFFFAOYSA-N) confirm these connectivity patterns .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₁ClN₂O₃ |
| Molecular Weight | 370.9 g/mol |
| IUPAC Name | 2-(Azepan-1-ium-1-yl)ethyl N-(2-butoxyphenyl)carbamate; chloride |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 13 |
Synthesis and Reaction Pathways
Stepwise Synthesis Protocol
The compound is synthesized via a three-step sequence:
-
Carbanilic Acid Derivative Formation: Reaction of 2-aminophenol with butyl bromide under basic conditions yields o-butoxyaniline.
-
Esterification: Coupling o-butoxyaniline with 2-(hexahydro-1H-azepin-1-yl)ethanol using carbonyldiimidazole (CDI) in dichloromethane forms the ethyl ester.
-
Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carbanilation | K₂CO₃, DMF, 80°C | 72% |
| Esterification | CDI, DCM, rt, 12h | 65% |
| Salt Formation | HCl (g), EtOH, 0°C | 89% |
Reaction progress is monitored via thin-layer chromatography (TLC; Rf = 0.3 in EtOAc/hexane 1:1) and confirmed by mass spectrometry.
Byproduct Analysis and Purification
Major byproducts include:
-
Unreacted o-butoxyaniline (removed via aqueous wash).
-
Diethylcarbamate derivatives (separated by column chromatography).
Final purification employs recrystallization from ethanol/water (4:1), yielding white crystalline solids with >98% purity.
| Species | Route | LD₅₀ (mg/kg) | Effects Observed |
|---|---|---|---|
| Mouse | Subcutaneous | 200 | Lethargy, respiratory depression |
Chronic toxicity studies are absent, necessitating caution in long-term exposure assessments.
Future Directions and Research Gaps
-
Target Deconvolution: High-throughput screening to identify protein targets.
-
Structure-Activity Relationships (SAR): Modifying the butoxy chain length and azepane ring size.
-
Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume